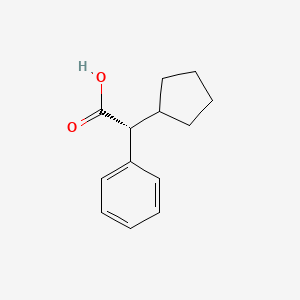
Cyclopentylphenylacetic acid, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentylphenylacetic acid, ®-, is an organic compound with the molecular formula C13H16O2. It is characterized by a cyclopentyl group attached to a phenylacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentylphenylacetic acid, ®-, can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with benzyl cyanide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of cyclopentylphenylacetic acid, ®-, often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylphenylacetic acid, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or cyclopentyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing the phenyl or cyclopentyl groups
Aplicaciones Científicas De Investigación
Cyclopentylphenylacetic acid, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of cyclopentylphenylacetic acid, ®-, involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Cyclopentylphenylacetic acid, ®-, can be compared with other similar compounds such as:
Cyclopentylphenylacetic acid, (S)-: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activities.
Phenylacetic acid derivatives: Compounds with similar structural features but different substituents on the phenyl or acetic acid moieties.
Cyclopentyl derivatives: Compounds with a cyclopentyl group attached to different functional groups
Uniqueness: Cyclopentylphenylacetic acid, ®-, is unique due to its specific stereochemistry and the combination of cyclopentyl and phenylacetic acid groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
73495-21-3 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(2R)-2-cyclopentyl-2-phenylacetic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t12-/m0/s1 |
Clave InChI |
BCJIDGDYYYBNNB-LBPRGKRZSA-N |
SMILES isomérico |
C1CCC(C1)[C@H](C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


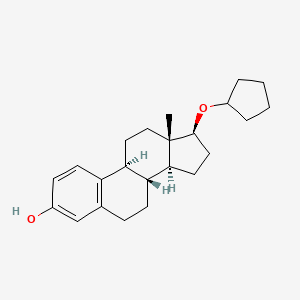




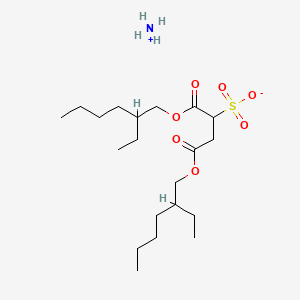

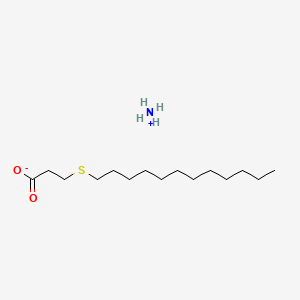
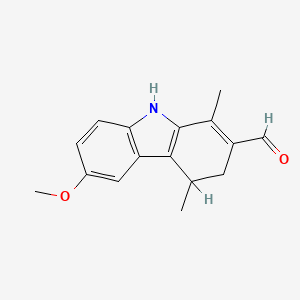
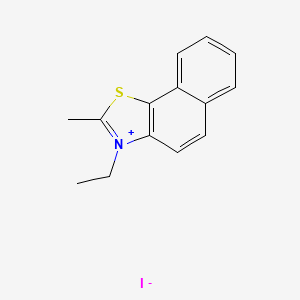
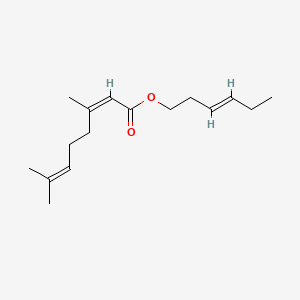


![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
